molecular formula C26H18F3N3OS B3007140 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-27-3

3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B3007140
CAS No.: 2034489-27-3
M. Wt: 477.51
InChI Key: CIHVIGINPLNQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core substituted with phenyl groups at positions 3 and 7, and a (3-(trifluoromethyl)benzyl)thio moiety at position 2. This structure combines electron-withdrawing (trifluoromethyl) and lipophilic (benzylthio, phenyl) groups, which may enhance metabolic stability and target binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

3,7-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3OS/c27-26(28,29)19-11-7-8-17(14-19)16-34-25-31-22-21(18-9-3-1-4-10-18)15-30-23(22)24(33)32(25)20-12-5-2-6-13-20/h1-15,30H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHVIGINPLNQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring.

    Introduction of the Trifluoromethylbenzyl Group: This can be achieved through nucleophilic substitution reactions where a trifluoromethylbenzyl halide reacts with a thiol derivative of the pyrrolopyrimidine.

    Phenylation: The addition of phenyl groups can be carried out using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, although these are less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are typical.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Pyrimidines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s trifluoromethyl group is particularly valuable for studying enzyme interactions and metabolic pathways due to its electron-withdrawing properties and resistance to metabolic degradation.

Medicine

Medicinally, this compound is investigated for its potential as a therapeutic agent. The trifluoromethyl group enhances its binding affinity to biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including pharmaceuticals and agrochemicals, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.

Comparison with Similar Compounds

(a) 6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 58, )

  • Core : Pyrrolo[3,2-d]pyrimidin-4(5H)-one.
  • Substituents : Methoxy (position 2), ethyl (position 3), benzoyl (position 6).
  • Synthesis : Derived via alkylation and alcoholysis, yielding 58 with a methoxy group instead of a benzylthio chain.
  • Key Differences : The absence of trifluoromethyl and phenyl groups reduces lipophilicity compared to the target compound. Methoxy groups may improve solubility but decrease metabolic stability .

(b) 7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one ()

  • Core: Thieno[3,2-d]pyrimidin-4(3H)-one (sulfur-containing heterocycle).
  • Substituents : Phenyl (position 7), 3-(trifluoromethyl)benzyl (position 3).
  • Molecular Weight : 394.4 g/mol (C20H13F3N2OS).
  • Key Differences: Replacement of the pyrrolo ring with thieno alters electronic properties and binding interactions. The thieno core may enhance π-stacking but reduce hydrogen-bonding capacity compared to pyrrolo derivatives .

Pyrazolo[3,4-d]pyrimidinone Derivatives

(a) 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g, )

  • Core : Pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • Substituents : Oxetan-3-yl (position 2), (3-fluorobenzyl)thio (position 6), phenyl (position 5).
  • Synthesis Yield : 21.6% via 3-bromooxetane method.
  • The oxetan group may improve solubility but reduce metabolic resistance compared to trifluoromethylbenzyl groups .

(b) 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 41, )

  • Core: Pyrazolo[3,4-d]pyrimidin-4-amine fused with chromenone.
  • Substituents: Methylthio (position 3), fluorophenyl (position 3), chromenone moiety.
  • Activity: Designed as a kinase inhibitor with enhanced bioavailability due to the chromenone scaffold.
  • Key Differences: The chromenone fusion expands the planar aromatic system, likely improving DNA intercalation or kinase binding compared to the simpler pyrrolo core .

Thieno[2,3-d]pyrimidine Hybrids

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one ()

  • Core: Chromeno-pyrazolo-pyridinone fused with thieno[2,3-d]pyrimidine.
  • Substituents : Methyl (position 5), phenyl (position 1).
  • Synthesis Yield : 75% using FeCl3-SiO2 catalysis.
  • Key Differences: The multi-heterocyclic structure offers diverse interaction sites but complicates synthesis. The thieno-pyrimidine moiety may confer antiviral or anticancer activity, as seen in related compounds .

Key Research Findings

Synthetic Efficiency: Pyrazolo[3,4-d]pyrimidinones (e.g., 13g, 13h) exhibit lower yields (21–22%) compared to chromeno-pyrazolo-pyridinones (75%) due to multi-step functionalization .

Trifluoromethyl Effects : The 3-(trifluoromethyl)benzyl group in the target compound and derivatives enhances metabolic stability and target affinity via hydrophobic and electronic effects .

Biological Activity

3,7-Diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrrolopyrimidine class. Its unique structure, featuring a trifluoromethyl group and a thiol moiety, suggests potential for significant biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3,7-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which can influence its biological activity.

The biological activity of 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases binding affinity to enzymes and receptors involved in various signaling pathways. This compound may function as an inhibitor or modulator of key enzymes in cancer and inflammatory pathways.

Anticancer Activity

Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The IC50 values for these compounds often range from low nanomolar to micromolar concentrations .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

The specific IC50 values for 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have not been extensively documented but are anticipated to be comparable based on structural similarities.

Kinase Inhibition

The compound may also exhibit kinase inhibitory activity. Kinases are critical in regulating various cellular processes including growth and metabolism. Compounds with similar structures have been shown to selectively inhibit kinases such as CDK4 and CDK6 at low nanomolar levels, which could be a relevant target for 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as well .

Case Studies

  • Study on Pyrrolopyrimidine Derivatives : A study investigating a series of pyrrolopyrimidine derivatives found that modifications similar to those in 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one significantly enhanced anticancer activity against various cell lines (IC50 values ranging from 0.067 µM to 49.85 µM) .
  • Mechanistic Insights : Another study highlighted the mechanism by which pyrrolopyrimidine derivatives inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cells. This suggests that the compound may also influence apoptotic pathways through its interactions with specific molecular targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.